

# Early-Phase Clinical Development of Cilofexor: A Technical Overview

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## Compound of Interest

Compound Name: Cilofexor

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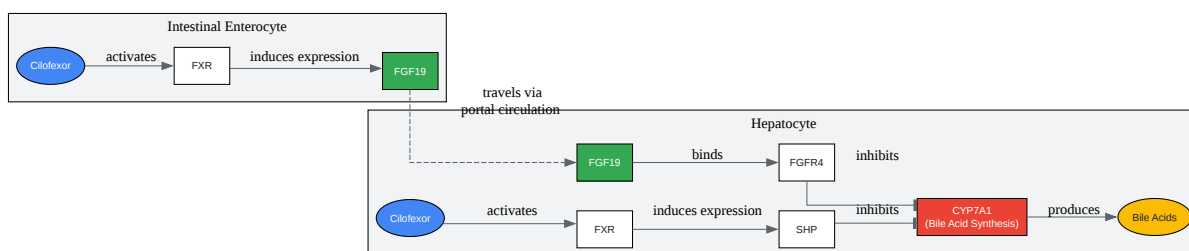
## Introduction

**Cilofexor** (formerly GS-9674) is a potent and selective, non-steroidal farnesoid X receptor (FXR) agonist that has been investigated for the treatment of cholestatic liver diseases and non-alcoholic steatohepatitis (NASH).[1][2] As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a promising therapeutic target for these conditions.[2][3] This document provides a comprehensive summary of the available data from early-phase clinical trials of **cilofexor**, with a focus on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

## Mechanism of Action: FXR Agonism

**Cilofexor** exerts its therapeutic effects by activating FXR, a nuclear receptor highly expressed in the liver and intestine.[4] FXR plays a central role in maintaining bile acid homeostasis. Intestinal FXR activation by **cilofexor** leads to the release of fibroblast growth factor 19 (FGF19), which in turn signals to the liver to suppress bile acid synthesis by inhibiting the enzyme cholesterol 7 $\alpha$ -hydroxylase (CYP7A1), the rate-limiting step in the classical bile acid synthesis pathway. This can be measured by a decrease in the bile acid precursor 7 $\alpha$ -hydroxy-4-cholesten-3-one (C4). In the liver, FXR activation also influences the expression of genes involved in bile acid transport and metabolism. Beyond bile acid regulation, FXR agonism has been shown to have anti-inflammatory, anti-fibrotic, and metabolic benefits in preclinical models.

## FXR Signaling Pathway Activated by Cilofexor



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**Caption:** Cilofexor's activation of the FXR signaling pathway.

## Phase 2 Clinical Trial in Non-Alcoholic Steatohepatitis (NASH)

A Phase 2, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of **cilofexor** in patients with non-cirrhotic NASH.

### Experimental Protocol

- Study Design: 140 patients were randomized to receive **cilofexor** 100 mg (n=56), 30 mg (n=56), or placebo (n=28) orally once daily for 24 weeks.
- Patient Population: Adults with non-cirrhotic NASH, diagnosed by magnetic resonance imaging-proton density fat fraction (MRI-PDFF)  $\geq 8\%$  and liver stiffness  $\geq 2.5$  kPa by magnetic resonance elastography (MRE) or historical liver biopsy.
- Endpoints:

- Primary: Change in hepatic steatosis as measured by MRI-PDFF from baseline to week 24.
- Secondary: Changes in liver stiffness by MRE and transient elastography, and serum markers of fibrosis.

## Quantitative Data Summary

Parameter	Placebo (n=28)	Cilofexor 30 mg (n=56)	Cilofexor 100 mg (n=56)
Baseline Median MRI-PDFF	16.3%	16.3%	16.3%
Median Relative Change in MRI-PDFF at Week 24	+1.9%	-1.8%	-22.7% (P=0.003 vs placebo)
Patients with ≥30% Decline in MRI-PDFF	13%	14%	39% (P=0.011 vs placebo)
Change in Serum Gamma-Glutamyl Transferase (GGT)	Significant decrease vs placebo	Significant decrease vs placebo	Significant decrease vs placebo
Change in Serum C4	Significant decrease vs placebo	Significant decrease vs placebo	Significant decrease vs placebo
Change in Primary Bile Acids	Significant decrease vs placebo	Significant decrease vs placebo	Significant decrease vs placebo
Adverse Events			
Moderate to Severe Pruritus	4%	4%	14%

Data compiled from a Phase 2 trial in non-cirrhotic NASH.

## Phase 2 Clinical Trial in Primary Sclerosing Cholangitis (PSC)

A 12-week, Phase 2, randomized, placebo-controlled study assessed the safety and efficacy of **cilofexor** in non-cirrhotic patients with large-duct PSC.

## Experimental Protocol

- Study Design: 52 patients were randomized to receive **cilofexor** 100 mg (n=22), 30 mg (n=20), or placebo (n=10) orally once daily for 12 weeks.
- Patient Population: Non-cirrhotic adults with PSC, serum alkaline phosphatase (ALP) >1.67x the upper limit of normal (ULN), and total bilirubin ≤2 mg/dL.
- Endpoints:
  - Primary: Safety and tolerability.
  - Secondary: Changes in liver biochemistry (ALP, GGT, ALT, AST) and markers of cholestasis.

## Quantitative Data Summary

Parameter (Median Change at Week 12)	Placebo (n=10)	Cilofexor 30 mg (n=20)	Cilofexor 100 mg (n=22)
Serum Alkaline Phosphatase (ALP)	-	-	-21% (P=0.029 vs placebo)
Gamma-Glutamyl Transferase (GGT)	-	-	-30% (P<0.001 vs placebo)
Alanine Aminotransferase (ALT)	-	-	-49% (P=0.009 vs placebo)
Aspartate Aminotransferase (AST)	-	-	-42% (P=0.019 vs placebo)
Serum C4	-	Reduced vs placebo	Reduced vs placebo
Serum Bile Acids	-	Reduced	Greatest reduction
Adverse Events			
Grade 2 or 3 Pruritus	40%	20%	14%

Data from a 12-week, Phase 2 trial in PSC.

## Phase 1b Clinical Trial in PSC with Compensated Cirrhosis

A proof-of-concept, open-label, Phase 1b study evaluated **cilofexor** in patients with compensated cirrhosis due to PSC.

### Experimental Protocol

- Study Design: 11 patients received escalating doses of **cilofexor**: 30 mg once daily (weeks 1-4), 60 mg once daily (weeks 5-8), and 100 mg once daily (weeks 9-12).

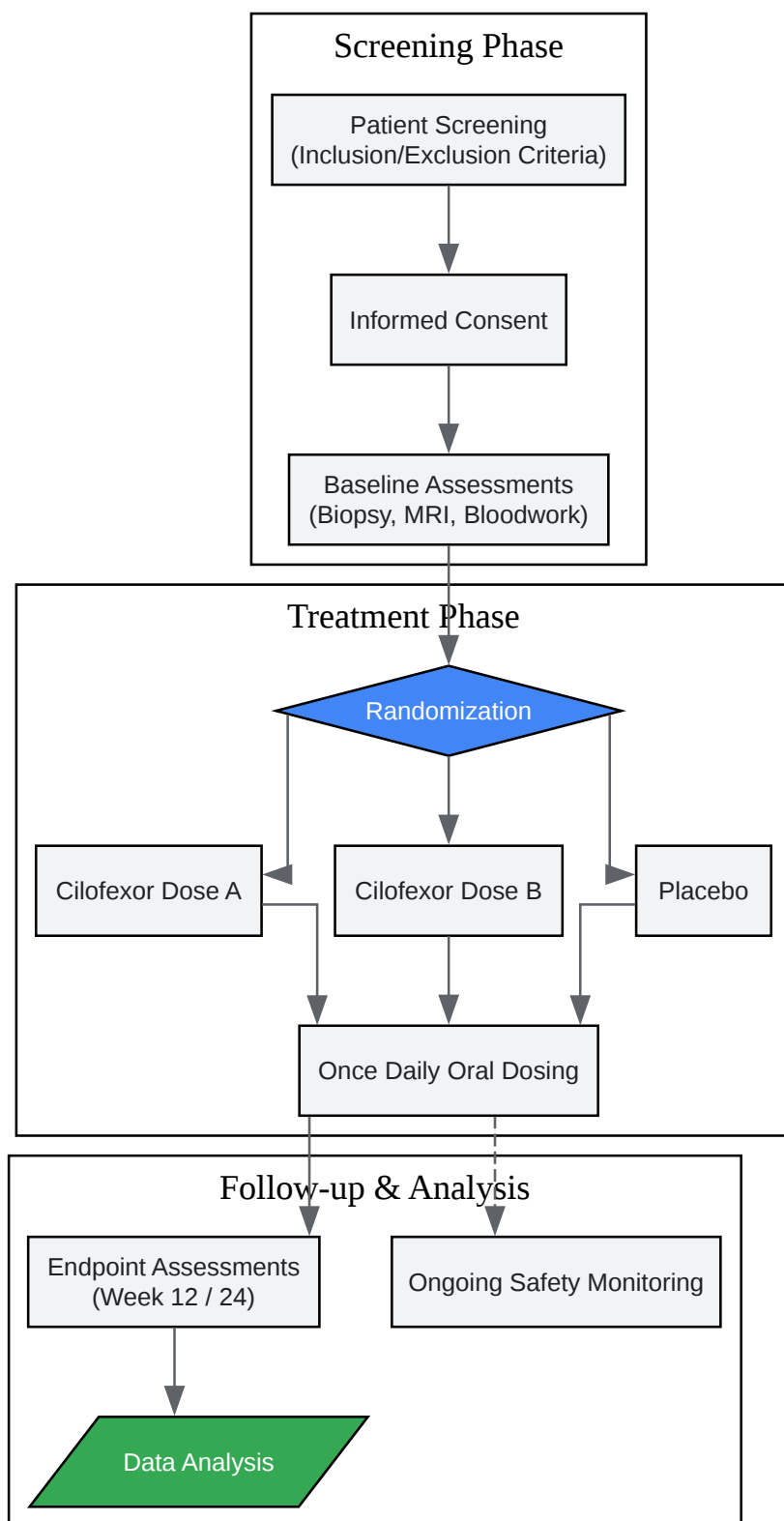
- Patient Population: Adults aged 18-70 years with a diagnosis of PSC and compensated cirrhosis.
- Endpoints:
  - Primary: Safety and tolerability.
  - Exploratory: Changes in markers of cholestasis, fibrosis, and bile acid homeostasis.

## Quantitative Data Summary

Parameter (Median Change from Baseline to Week 12)	Cilofexor (n=11)
Alkaline Phosphatase (ALP)	-13.0%
Gamma-Glutamyl Transferase (GGT)	-43.5%
Alanine Transaminase (ALT)	-24.8%
Total Bilirubin	-12.7%
Direct Bilirubin	-21.2%
Serum C4 (LS Mean % Change)	-55.3%
Cholic Acid (LS Mean % Change)	-60.5%
Adverse Events	
Drug-Related Pruritus	63.6% (7/11 patients)

Data from a 12-week, open-label, Phase 1b trial in PSC with cirrhosis.

## Clinical Trial Workflow



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**Caption:** Generalized workflow for early-phase **cilofexor** clinical trials.

## Summary and Conclusion

Early-phase clinical trials have demonstrated that **cilofexor** is generally well-tolerated and shows evidence of target engagement through its effects on markers of cholestasis and bile acid synthesis. In patients with NASH, **cilofexor** significantly reduced hepatic steatosis. In patients with PSC, both with and without cirrhosis, **cilofexor** led to improvements in liver biochemistry. The most common treatment-related adverse event was pruritus, which appeared to be dose-related in some studies. These initial findings supported the further clinical development of **cilofexor** for these conditions. However, a subsequent Phase 3 trial in non-cirrhotic PSC (PRIMIS) was terminated early for futility as **cilofexor** did not significantly reduce the rate of fibrosis progression compared to placebo. This highlights the complexity of translating improvements in biochemical markers to long-term histological benefits. The data from these early-phase studies remain valuable for understanding the clinical pharmacology of FXR agonists and for designing future trials in hepatology.

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